molecular formula C8H4BrClN2 B1338266 3-Bromo-8-chloro-1,5-naphthyridine CAS No. 97267-61-3

3-Bromo-8-chloro-1,5-naphthyridine

Cat. No. B1338266
Key on ui cas rn: 97267-61-3
M. Wt: 243.49 g/mol
InChI Key: SKKJMLNKELECHI-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

7-Bromo-1,5-naphthyridin-4-ol (7.0 g) and phosphoryl chloride (200 mL) were refluxed for 5 h in a RBF fitted with a reflux condenser. Excess POCl3 was distilled off under reduced pressure and the residue poured onto ice. This cold mixture was carefully neutralized with aq. ammonia, which caused an exotherm. The resulting solid was filtered, washed with water and dried. The product was recrystallized from n-heptane to give white needles of 3-bromo-8-chloro-1,5-naphthyridine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[N:9][CH:8]=[CH:7][C:6]=2[Cl:15]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CN=C2C(=CC=NC2=C1)O
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
DISTILLATION
Type
DISTILLATION
Details
Excess POCl3 was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from n-heptane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC2=C(C=CN=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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